![molecular formula C25H19N3O2 B2925955 N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034432-54-5](/img/structure/B2925955.png)

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

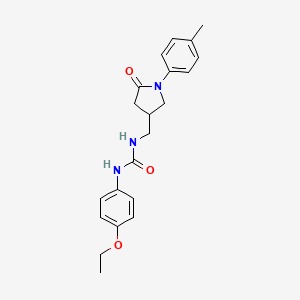

Description

Bipyridines are a class of organic compounds with the formula (C5H4N)2, consisting of two pyridine rings connected by a single bond . Xanthenes are tricyclic compounds that form the core of several notable compounds, including many dyes. The compound you mentioned seems to be a complex one, likely having interesting chemical properties due to the presence of these moieties.

Molecular Structure Analysis

Bipyridines have a planar structure due to the sp2 hybridization of the nitrogen and carbon atoms . Xanthenes have a tricyclic structure. The specific compound you mentioned would likely have a complex structure due to the presence of both these moieties.Chemical Reactions Analysis

Bipyridines can undergo various reactions, including coordination with transition metals . Xanthenes can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of the bipyridine and xanthene moieties. Bipyridines are generally colorless solids that are soluble in organic solvents .Applications De Recherche Scientifique

Biologically Active Molecules

Bipyridine derivatives are used as fundamental components in the creation of biologically active molecules . These molecules play a crucial role in drug discovery and development, contributing to the treatment of various diseases.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They can coordinate with metal centers, facilitating various catalytic reactions. This property is particularly useful in industrial processes and synthetic chemistry.

Photosensitizers

Bipyridine derivatives can act as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. This property is beneficial in fields like photodynamic therapy and solar energy conversion.

Viologens

When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties, making them useful in the development of electrochromic devices, batteries, and redox flow cells.

Supramolecular Structures

Bipyridine derivatives can interact with different molecules through non-covalent interactions, leading to the formation of supramolecular structures . These structures have interesting properties and are studied in the field of nanotechnology and material science.

Synthesis of Conjugated Oligomers

The reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts can be used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers have potential applications in organic electronics and photonics.

Mécanisme D'action

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that brings substances into the cell. By inhibiting AAK1, this compound can modulate the intracellular trafficking of key proteins .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide acts as a potent inhibitor of AAK1 . It binds to the kinase domain of AAK1, thereby preventing the phosphorylation and activation of downstream targets. This inhibition disrupts the normal function of AAK1, leading to altered intracellular trafficking .

Biochemical Pathways

The inhibition of AAK1 affects various biochemical pathways related to endocytosis and intracellular trafficking The exact pathways and their downstream effects can vary depending on the cell type and physiological context

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is CNS penetrant , meaning it can cross the blood-brain barrier and exert its effects in the central nervous system . It also shows excellent oral bioavailability , making it suitable for oral administration . The compound has an average brain to plasma ratio of 20 in rats, indicating significant CNS penetration .

Result of Action

The inhibition of AAK1 by N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide leads to changes in intracellular trafficking. This can result in altered cellular function and potentially therapeutic effects. For example, the compound has shown efficacy in rodent models of neuropathic pain .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c29-25(28-16-18-6-5-13-27-24(18)17-11-14-26-15-12-17)23-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)23/h1-15,23H,16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHWZOFBCYLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide](/img/structure/B2925872.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)

![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)